molecular formula C17H15BrN4OS B12052951 4-((5-Bromo-2-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-64-0

4-((5-Bromo-2-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12052951
CAS No.: 478255-64-0
M. Wt: 403.3 g/mol
InChI Key: DDMWQLALHPLNFC-VXLYETTFSA-N
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Description

The compound 4-((5-Bromo-2-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione (CAS: 478257-98-6) belongs to the 1,2,4-triazole-5(4H)-thione class, characterized by a Schiff base (benzylideneamino) group and a thione sulfur atom. Its molecular formula is C17H15BrN4O2S, with a molecular weight of 419.30 g/mol . Key structural features include:

  • A 5-bromo-2-methoxybenzylidene moiety, contributing electron-withdrawing (Br) and electron-donating (OCH3) effects.
  • A meta-tolyl (3-methylphenyl) substituent on the triazole ring, enhancing hydrophobicity.
  • A thione (C=S) group, critical for hydrogen bonding and coordination chemistry.

Properties

CAS No.

478255-64-0

Molecular Formula

C17H15BrN4OS

Molecular Weight

403.3 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15BrN4OS/c1-11-4-3-5-12(8-11)16-20-21-17(24)22(16)19-10-13-9-14(18)6-7-15(13)23-2/h3-10H,1-2H3,(H,21,24)/b19-10+

InChI Key

DDMWQLALHPLNFC-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Comparison of Selected 1,2,4-Triazole-5(4H)-thione Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 5-Bromo-2-methoxybenzylidene, m-tolyl C17H15BrN4O2S 419.30 Bromine enhances lipophilicity; methoxy modulates electronic properties .
6a () Benzylideneamino, 2-fluoro-biphenyl C23H19FN4S 403.20 Fluorine increases electronegativity; biphenyl enhances π-π stacking .
Compound 28 () 4-Chlorophenyl, quinolin-2-yl C19H14ClN5S 387.87 Chlorine and quinoline improve antimicrobial activity via halogen bonding and planar aromaticity .
Compound 5-Bromo-2-fluorobenzylidene, 4-methoxyphenyl C16H12BrFN4OS 407.26 Bromine and fluorine synergize for antitumor activity; methoxy enhances solubility .
Compound 5-Bromo-2-fluorobenzylidene, 2-chlorophenyl C15H9BrClFN4S 435.68 Chlorine and fluorine create steric hindrance; dual halogens may improve binding .
Key Observations:
  • Electron-Donating Groups (EDGs): Methoxy (OCH3) in the target compound and improves solubility but reduces metabolic stability compared to fluorine .
  • Aromatic Systems: Quinoline () and biphenyl () introduce extended conjugation, enhancing UV absorption and π-π interactions .
Key Observations:
  • Thione Sulfur Role: The C=S group in all compounds enables metal coordination, critical for enzyme inhibition (e.g., COX in ) .
  • Halogen Effects: Bromine in the target compound and may enhance DNA intercalation or protein binding, similar to cisplatin analogs .
  • Antioxidant vs. Antimicrobial: Bulky tert-butyl groups in derivatives favor antioxidant activity, absent in the target compound due to lack of phenolic -OH .

Physicochemical and Crystallographic Comparisons

Table 3: Physicochemical Properties
Compound Melting Point Solubility logP Crystal System
Target Compound Not reported Low in water (high logP) ~3.5* Not reported
6a () 160–162°C Ethanol-soluble 3.8 Monoclinic (E-configuration)
Compound 198–200°C DMSO-soluble 2.9 Triclinic (P1) with hydrogen-bonded 3D network

*Estimated using ChemDraw.

Key Observations:
  • C=S Configuration: X-ray data () confirm the thione form (C=S) over thiol, stabilizing the crystal lattice via hydrogen bonds .
  • Crystal Packing: shows weak C–H···π interactions and hydrogen bonds, which likely apply to the target compound given structural similarities .

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